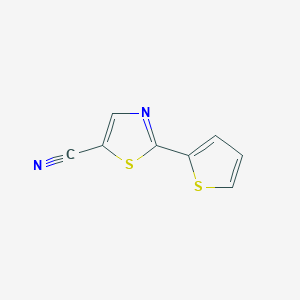

2-Thiophen-2-yl-thiazole-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2S2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C8H4N2S2/c9-4-6-5-10-8(12-6)7-2-1-3-11-7/h1-3,5H |

InChI Key |

MIOIVTXGUSNUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of the protons and carbons in 2-Thiophen-2-yl-thiazole-5-carbonitrile can be achieved.

¹H NMR and ¹³C NMR Spectral Analysis of Thiazole (B1198619) and Thiophene (B33073) Protons and Carbons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiazole and thiophene rings. The sole proton on the thiazole ring, positioned at the 4-position, would likely appear as a singlet in the aromatic region of the spectrum. The three protons of the 2-substituted thiophene ring typically present a characteristic set of coupled signals. Specifically, the proton at the 5'-position would likely appear as a doublet of doublets, coupling to the protons at the 3' and 4'-positions. Similarly, the protons at the 3'- and 4'-positions would also appear as multiplets, with their specific chemical shifts and coupling constants providing definitive information about their connectivity.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Distinct signals are expected for the five carbons of the thiophene ring, the three carbons of the thiazole ring, and the carbon of the nitrile group. The chemical shifts of the carbon atoms are influenced by their hybridization, electronegativity of neighboring atoms, and resonance effects within the aromatic systems. For instance, the carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the heterocyclic rings would appear in the aromatic region, with their precise locations dependent on the electronic effects of the sulfur and nitrogen heteroatoms and the substituent groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole H-4 | Singlet, downfield | |

| Thiophene H-3' | Multiplet | |

| Thiophene H-4' | Multiplet | |

| Thiophene H-5' | Multiplet | |

| Thiazole C-2 | Downfield | |

| Thiazole C-4 | ||

| Thiazole C-5 | ||

| Thiophene C-2' | Downfield | |

| Thiophene C-3' | ||

| Thiophene C-4' | ||

| Thiophene C-5' | ||

| Nitrile C | ~115-125 |

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A COSY spectrum would reveal the scalar coupling network between protons, confirming the connectivity within the thiophene ring. For example, cross-peaks would be observed between H-3' and H-4', and between H-4' and H-5' of the thiophene ring. The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals of the protonated carbons in both the thiazole and thiophene rings. Finally, the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons at the 2- and 5-positions of the thiazole ring and the 2'-position of the thiophene ring, by observing their correlations with nearby protons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Characterization of Nitrile, Thiazole, and Thiophene Vibrational Modes

The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent and diagnostically useful band is anticipated to be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp and intense band in the region of 2220-2260 cm⁻¹ in the FT-IR spectrum.

The vibrational modes of the thiazole and thiophene rings will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations within the rings, as well as in-plane and out-of-plane C-H bending vibrations. The C-S stretching vibrations of both the thiophene and thiazole rings are also expected in this region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Nitrile (C≡N) Stretch | 2260 - 2220 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

| C-S Stretch | 800 - 600 |

Investigation of Intermolecular Interactions via Vibrational Signatures

In the solid state, intermolecular interactions such as π-π stacking or hydrogen bonding can influence the vibrational frequencies and band shapes in the FT-IR and Raman spectra. While this compound does not have traditional hydrogen bond donors, weak C-H···N or C-H···S interactions, as well as π-π stacking between the aromatic rings, could potentially be observed. These interactions can lead to subtle shifts in the positions of the vibrational bands or the appearance of new bands compared to the spectrum in a non-polar solvent. A detailed analysis of the solid-state spectra in comparison to theoretical calculations can provide insights into the nature and strength of these intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined.

For this compound (C₈H₃N₂S₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. This experimentally determined high-resolution mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. HRMS also provides information about the fragmentation pattern of the molecule under ionization, which can further support the proposed structure. The fragmentation would likely involve the cleavage of the heterocyclic rings and the loss of small neutral molecules.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering a detailed picture of the molecular geometry.

Table 1: Hypothetical Bond Lengths and Angles for this compound based on Analogous Structures

| Parameter | Expected Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-S (thiophene) | 1.70 - 1.74 |

| C=C (thiophene) | 1.36 - 1.38 |

| C-C (thiophene) | 1.41 - 1.44 |

| C-S (thiazole) | 1.71 - 1.75 |

| C=N (thiazole) | 1.30 - 1.34 |

| C=C (thiazole) | 1.35 - 1.39 |

| Thiophene-Thiazole C-C | 1.45 - 1.49 |

| C-CN | 1.43 - 1.46 |

| C≡N | 1.14 - 1.16 |

| **Bond Angles (°) ** | |

| C-S-C (thiophene) | ~92 |

| C-S-C (thiazole) | ~89 |

| Angles within rings | 108 - 115 |

| Dihedral Angle (°) |

Note: These are generalized, expected values and require experimental verification for the specific compound.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. An analysis of the crystal packing of this compound would identify any significant supramolecular interactions, such as hydrogen bonds (if applicable), π-π stacking between the aromatic rings, or interactions involving the sulfur and nitrogen heteroatoms and the nitrile group. These interactions are crucial in determining the physical properties of the solid material, including its melting point, solubility, and polymorphism. The nitrile group and the heteroatoms can act as hydrogen bond acceptors, potentially forming networks with solvent molecules or other functional groups if present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For an aromatic system like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. The conjugation between the thiophene and thiazole rings, as well as the presence of the electron-withdrawing nitrile group, would influence the energy of these transitions and thus the λmax values. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and to assign the observed absorption bands to specific electronic transitions. The solvent used for the measurement can also affect the λmax due to solvatochromic effects.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Associated Orbitals |

|---|---|---|

| π → π* | 250 - 350 | HOMO → LUMO |

Note: These are generalized predictions and require experimental verification.

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Thiazole 5 Carbonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Thiophen-2-yl-thiazole-5-carbonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to model its key structural and electronic features. nih.govkbhgroup.in

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The key feature of the molecule's geometry is the dihedral angle between the thiophene (B33073) and thiazole (B1198619) rings. Studies on similar linked heteroaromatic systems show that while there is significant π-conjugation, the rings are often not perfectly coplanar due to minor steric hindrance. nih.gov The optimized structure would likely exhibit a small dihedral angle, suggesting a nearly planar conformation that facilitates electron delocalization across the molecular backbone. The bond lengths within the thiophene and thiazole rings are expected to be intermediate between single and double bonds, which is characteristic of aromatic systems. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT studies of similar thiophene-thiazole structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | Thiophene C=C | ~1.36 Å |

| Thiophene C-S | ~1.72 Å | |

| Thiazole C=N | ~1.31 Å | |

| Thiazole C-S | ~1.75 Å | |

| Inter-ring C-C | ~1.46 Å | |

| C-C≡N | ~1.43 Å | |

| C≡N | ~1.16 Å |

| Dihedral Angle | Thiophene-Thiazole | ~5° - 15° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. schrodinger.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap implies higher reactivity and easier electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a common characteristic for donor-acceptor molecules containing this moiety. researchgate.netnankai.edu.cn The LUMO, conversely, is anticipated to be distributed across the electron-accepting thiazole ring and the strongly electron-withdrawing carbonitrile group. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap for similar thiophene-azole systems typically falls in the range of 2.5 to 4.0 eV. researchgate.netnankai.edu.cn

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical but representative for this class of compounds, calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -2.75 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution by color-coding: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the thiazole ring and the nitrogen of the carbonitrile group, due to their high electronegativity and lone pairs of electrons. kbhgroup.in These are the primary sites for electrophilic attack. The hydrogen atoms on the thiophene and thiazole rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The sulfur atoms, while possessing lone pairs, often show a more complex potential due to their size and polarizability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction and greater molecular stability. mdpi.comresearchgate.net

For this compound, significant delocalization is expected from the lone pairs of the sulfur and nitrogen atoms into the π* anti-bonding orbitals of the aromatic rings. The most substantial interactions would likely involve π → π* transitions within and between the conjugated thiophene and thiazole rings, confirming the charge transfer characteristics of the molecule. researchgate.net

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Representative interactions for the subject molecule.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (C=C) Thiophene | π* (C-C) Inter-ring | ~25.5 | Intramolecular charge transfer |

| π (C=N) Thiazole | π* (C-C) Inter-ring | ~21.8 | π-conjugation |

| LP (N) Thiazole | π* (C-S) Thiazole | ~30.1 | Resonance stabilization |

Theoretical Prediction of Spectroscopic Parameters (IR, Raman, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. scielo.org.zaresearchgate.netiosrjournals.org

IR and Raman Spectroscopy: Theoretical vibrational analysis can predict the frequencies of characteristic functional groups. For this compound, key predicted vibrational modes would include the C≡N stretch of the nitrile group (typically a strong, sharp peak around 2220-2240 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), aromatic C=C stretching vibrations (~1400-1580 cm⁻¹), and C-S stretching modes from both rings (~650-850 cm⁻¹). iosrjournals.orgresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted shifts for the aromatic protons on the thiophene and thiazole rings would typically appear in the 7.0-8.5 ppm range. The ¹³C NMR spectrum would show distinct signals for the carbonitrile carbon (~115-120 ppm) and the various carbons of the two heterocyclic rings. researchgate.netmdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Shifts Note: Values are based on DFT calculations for analogous structures.

| Spectroscopic Data | Functional Group / Atom | Predicted Value |

|---|---|---|

| FT-IR Frequency | C≡N Stretch | 2235 cm⁻¹ |

| C=N Stretch (Thiazole) | 1630 cm⁻¹ | |

| Aromatic C=C Stretch | 1550 cm⁻¹ | |

| C-S Stretch | 710 cm⁻¹ | |

| ¹H NMR Shift | Thiophene-H | 7.2 - 7.8 ppm |

| Thiazole-H | 8.0 - 8.4 ppm | |

| ¹³C NMR Shift | Carbonitrile (C≡N) | 118 ppm |

| Thiophene-C | 125 - 140 ppm |

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Chemical Potential (μ): Related to the molecule's tendency to lose electrons. More negative values indicate a better electron acceptor.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating high reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. nih.gov

For this compound, the presence of the electron-withdrawing thiazole and carbonitrile moieties suggests it would possess a relatively high electrophilicity index and chemical potential compared to unsubstituted thiophene.

Table 5: Predicted Conceptual DFT Reactivity Descriptors Note: Calculated using HOMO and LUMO energies from Table 2 (η ≈ (ELUMO - EHOMO)/2; μ ≈ (EHOMO + ELUMO)/2).

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| Chemical Potential | μ | -4.45 |

| Chemical Hardness | η | 1.70 |

| Global Softness | S | 0.59 |

| Electrophilicity Index | ω | 5.82 |

Molecular Docking Simulations for Interaction Studies at a Molecular Level

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this technique is instrumental in understanding the interactions between a potential drug candidate and its biological target, typically a protein or enzyme, at a molecular level. For derivatives and analogs of the 2-thiophen-2-yl-thiazole scaffold, molecular docking has been employed to elucidate binding modes and affinities, providing insights that guide the design of more potent and selective agents.

Studies on various thiophene- and thiazole-containing compounds have revealed key interaction patterns. For instance, novel thiophenyl thiazolyl-pyridine hybrids have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in lung cancer. nih.gov These simulations help to visualize how the thiophene and thiazole rings, along with other functional groups, fit into the receptor's binding pocket and which amino acid residues they interact with. The binding energy, often calculated in kcal/mol, provides a quantitative estimate of the binding affinity. nih.gov

Similarly, docking studies of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives with dihydrofolate reductase (DHFR), another anticancer target, have supported biological activity data by revealing specific binding interactions and energies. nih.gov In another study, new thiazole–thiophene scaffolds were evaluated for their cytotoxic activity against breast cancer cells, and molecular docking was used to simulate their interaction with pro- or anti-apoptotic proteins like BCL-2, a promising target for cancer therapy. nih.gov

The types of interactions observed in these simulations for thiophene-thiazole systems typically include:

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole and thiophene rings can act as hydrogen bond acceptors, while attached amino or hydroxyl groups can act as donors.

Hydrophobic Interactions: The aromatic rings of thiophene and thiazole often engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Pi-Pi Stacking: The π-electron systems of the heterocyclic rings can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

These computational predictions are crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to enhanced biological activity. researchgate.netnih.gov For example, the introduction of specific substituents on the thiophene or thiazole ring can lead to more favorable interactions and higher binding affinities, a hypothesis that can be tested and refined through docking simulations before undertaking synthetic efforts. researchgate.net

| Compound Class | Target Protein | Key Findings from Docking | Reference |

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | Investigation of binding modes to understand anticancer mechanism against lung cancer. | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | Docking results supported the biological activity with calculated binding energies. | nih.gov |

| Thiazole-Thiophene Scaffolds | BCL-2 Family Proteins | Simulation of interactions with breast cancer protein targets to guide anticancer drug design. | nih.gov |

| Thiopyrimidine-5-carbonitrile Derivatives | Thymidylate Synthase | Docking study of active compounds to understand binding affinity and interactions. | researchgate.net |

Advanced Computational Models for Aromaticity Assessment in Fused Heterocycles

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. For heterocyclic compounds like this compound, which consists of two linked aromatic rings, assessing the aromatic character is crucial for understanding its reactivity, stability, and electronic properties. Advanced computational models provide quantitative measures of aromaticity.

Several computational indices are used to assess aromaticity, each focusing on different physical manifestations of the phenomenon:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. nih.gov It involves calculating the absolute magnetic shielding at the center of a ring (or at a point above the ring plane, e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity. This method is widely applied to various carbo- and heterocyclic systems. nih.govnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the uniformity of bond lengths within a ring. researchgate.netmdpi.com It compares the experimental or calculated bond lengths of a given molecule to optimal values for aromatic systems. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic, bond-alternating structure. researchgate.net

Electron Delocalization Indices (EDI): These methods, derived from quantum theory of atoms in molecules (QTAIM), quantify the extent of electron sharing between atoms. For aromatic systems, a significant delocalization of π-electrons across the ring is expected.

Electron Density of Delocalized Bonds (EDDB): This approach analyzes the electron density to identify and quantify delocalized bonding pathways, providing a visual and quantitative measure of π-electron delocalization. mdpi.com

In a fused heterocyclic system like this compound, these indices can be calculated for each ring (thiophene and thiazole) separately. The aromaticity of five-membered heterocycles like thiophene and furan (B31954) is a subject of extensive computational study. chemrxiv.org The degree of aromaticity is influenced by the heteroatom's ability to contribute its lone pair electrons to the π-system. chemrxiv.org Computational studies have shown that the aromaticity of these rings can be modulated when they are fused or linked to other cyclic systems. nih.govresearchgate.net For instance, the electronic properties and structural parameters of polythiophenes containing benzothiazole (B30560) have been assessed using DFT, which provides insights into how the electronic structure and band gap are affected by the combination of these heterocycles. nih.gov The application of these advanced models is essential for a deep understanding of the electronic nature of this compound.

| Aromaticity Index | Basis of Calculation | Interpretation for Aromaticity | Reference |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic Shielding | Negative values indicate aromaticity (diatropic ring current). | nih.govnih.gov |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Bond Lengths | Value approaches 1 for fully aromatic systems. | researchgate.netmdpi.com |

| EDDB (Electron Density of Delocalized Bonds) | Electron Density Decomposition | Quantifies and visualizes π-electron delocalization pathways. | mdpi.com |

Exploration of Non-Linear Optical (NLO) Properties through Computational Approaches

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data processing. nih.gov Compounds featuring donor-π-acceptor (D-π-A) architectures, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge, often exhibit large NLO responses. The this compound scaffold can be considered a building block for such systems, with the electron-rich thiophene acting as a potential donor or part of the π-bridge and the electron-withdrawing nitrile group on the thiazole ring acting as an acceptor.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for predicting and understanding the NLO properties of molecules. nih.govmdpi.com The key NLO parameters that are calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). A large β value is a primary indicator of a promising NLO material.

Second Hyperpolarizability (γ): Describes the third-order NLO response.

These properties are typically calculated using methods like the Finite Field (FF) approach or Time-Dependent DFT (TD-DFT). researchgate.netdntb.gov.ua Computational studies on various thiophene-thiazole based chromophores have demonstrated that their NLO properties can be tuned by modifying the molecular structure. researchgate.netdntb.gov.ua For example, extending the π-conjugation or introducing stronger donor and acceptor groups can significantly enhance the hyperpolarizability. nih.gov

The calculations often involve optimizing the molecular geometry and then computing the electronic properties. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also crucial. A small HOMO-LUMO energy gap (ΔE) is generally associated with higher polarizability and a larger NLO response, as it facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. nih.govnih.gov

Computational investigations on related structures, such as pyrazole (B372694) amides based on thiophene, have shown that specific substitutions can lead to compounds with a promising NLO response. mdpi.com Similarly, studies on benzimidazole-based chromophores containing thiophene have highlighted their potential as NLO materials. researchgate.net These theoretical predictions are invaluable for the rational design of new organic NLO materials based on the this compound core, allowing for the pre-screening of candidate molecules before their synthesis and experimental characterization. nih.gov

| NLO Property | Description | Computational Method | Importance |

| Polarizability (α) | Linear response of the electron cloud to an electric field. | DFT, TDHF | Indicates the molecule's overall electronic deformability. |

| First Hyperpolarizability (β) | Second-order non-linear response to an electric field. | DFT, TD-DFT, Finite Field | Key indicator for second-order NLO applications (e.g., SHG). |

| Second Hyperpolarizability (γ) | Third-order non-linear response to an electric field. | DFT, TDHF | Relevant for third-order NLO applications (e.g., optical limiting). |

Reactivity and Chemical Transformations

Chemical Reactivity of the Nitrile Group in 2-Thiophen-2-yl-thiazole-5-carbonitrile

The electron-withdrawing nature of the thiazole (B1198619) ring influences the reactivity of the nitrile group at the C5 position, making it susceptible to a variety of chemical transformations.

Functional Group Interconversions Involving the Nitrile

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. This conversion would yield 2-(thiophen-2-yl)thiazole-5-carboxylic acid, a valuable building block for further derivatization, such as esterification or amidation.

Another key interconversion is the reduction of the nitrile group to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which would afford (2-(thiophen-2-yl)thiazol-5-yl)methanamine. This primary amine can then serve as a nucleophile in a variety of subsequent reactions.

The following table summarizes these key functional group interconversions:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Nitrile | H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic Acid | 2-(Thiophen-2-yl)thiazole-5-carboxylic acid |

| Nitrile | 1. LiAlH₄, Et₂O 2. H₂O | Primary Amine | (2-(Thiophen-2-yl)thiazol-5-yl)methanamine |

Reactivity Profile of the Thiazole Ring

The thiazole ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Core

In general, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, which is noted to be slightly electron-rich. thieme.de However, in this compound, this position is already substituted with a nitrile group. Electrophilic attack on other positions of the thiazole ring is generally difficult.

Conversely, the C2 position of the thiazole ring is the most electron-deficient and is therefore susceptible to nucleophilic attack. pharmaguideline.com This is a common feature of thiazole chemistry. pharmaguideline.com For this compound, a strong nucleophile could potentially displace the thiophen-2-yl group, although this would require harsh reaction conditions. Deprotonation at the C2 position with a strong base, such as an organolithium reagent, is also a known reaction for thiazoles, which would generate a nucleophilic center at this position for reaction with various electrophiles. pharmaguideline.com

Functionalization Strategies for Thiazole Derivatives

Given the substitution pattern of this compound, further functionalization of the thiazole ring itself is challenging. However, general strategies for the synthesis of 2,5-disubstituted thiazoles can provide insight into the construction of analogues of the title compound.

The Hantzsch synthesis is a classical and widely used method for the construction of the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide. researchgate.net Variations of this method, along with other synthetic protocols, allow for the introduction of a wide range of substituents at the C2 and C5 positions. researchgate.netresearchgate.net

More contemporary methods for the synthesis of 2,5-disubstituted thiazoles include metal-free approaches, such as the cyclization of N-substituted α-amino acids. chemrxiv.orgbohrium.com Additionally, regioselective syntheses have been developed that allow for the controlled formation of either 2,5- or 4,5-disubstituted thiazoles from common precursors. rsc.org These synthetic strategies are crucial for creating a library of analogues of this compound with diverse functionalities for various applications.

Chemical Behavior of the Thiophen-2-yl Moiety

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com In the context of this compound, the thiophene ring is attached to the thiazole at the C2 position.

Electrophilic attack on the thiophene ring of this molecule is expected to occur predominantly at the C5 position, which is the other α-position relative to the sulfur atom and is sterically more accessible. The thiazole ring, being electron-withdrawing, may have a deactivating effect on the thiophene ring towards electrophilic substitution, but the inherent high reactivity of the thiophene ring should still allow for reactions to occur under appropriate conditions.

Common electrophilic substitution reactions that the thiophen-2-yl moiety can undergo include:

Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to introduce a halogen atom at the C5 position of the thiophene ring. rsc.org

Nitration and Sulfonation: These reactions would also be directed to the C5 position of the thiophene ring.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, onto the C5 position of the thiophene ring.

The following table outlines the expected major products from electrophilic substitution on the thiophen-2-yl moiety of this compound.

| Reaction Type | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromothiophen-2-yl)thiazole-5-carbonitrile |

| Acylation | Acyl chloride, Lewis acid | 2-(5-Acylthiophen-2-yl)thiazole-5-carbonitrile |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to be significantly more reactive towards electrophiles than benzene. nih.gov In 2-substituted thiophenes, electrophilic attack typically occurs at the C5 position. For this compound, the thiazole-5-carbonitrile (B1321843) group at the C2 position of the thiophene directs incoming electrophiles to the C5 position. The thienyl group can exert a moderate electron-withdrawing inductive effect but can also release electrons through resonance, influencing the precise conditions required for substitution. rsc.org

Common electrophilic substitution reactions applicable to the thiophene ring include nitration, halogenation, and acylation.

Nitration: Thiophenes are readily nitrated under mild conditions. semanticscholar.org For instance, thiophene itself reacts with nitric acid in trifluoroacetic anhydride (B1165640) to yield the 2-nitro derivative in high yield. researchgate.net By analogy, this compound is expected to nitrate (B79036) at the C5 position of the thiophene ring.

Halogenation: The bromination of 2-arylthiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For example, 5-(5-Bromo-3-hexylthiophen-2-yl)-2-(3-hexylthiophen-2-yl)-1,3-thiazole is synthesized by treating the unbrominated precursor with NBS in chloroform. nih.gov This indicates that the C5 position of the thiophene ring in the title compound is susceptible to halogenation.

Acylation: C-acylation of thiophenes, a Friedel-Crafts type reaction, can be accomplished using various acylating agents. A mild and efficient method involves the use of N-acylbenzotriazoles in the presence of a Lewis acid like ZnBr2, which has been used to prepare 2-acylthiophenes in good yields. core.ac.uk This method could be applied to introduce an acyl group at the C5 position of the thiophene ring of this compound.

| Reaction | Typical Reagent(s) | Expected Product Position | Reference Example |

|---|---|---|---|

| Nitration | HNO₃ / Trifluoroacetic Anhydride | 5-nitro-2-thiophen-2-yl-thiazole-5-carbonitrile | Nitration of thiophene yields 2-nitrothiophene. researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-2-thiophen-2-yl-thiazole-5-carbonitrile | Bromination of a related thienyl-thiazole occurs with NBS. nih.gov |

| Acylation | N-acylbenzotriazole / ZnBr₂ | 5-acyl-2-thiophen-2-yl-thiazole-5-carbonitrile | Acylation of thiophene proceeds efficiently with N-acylbenzotriazoles. core.ac.uk |

Directed Ortho-Metalation and Coupling Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org

In this compound, the nitrogen atom of the thiazole ring could potentially act as a DMG, directing lithiation to the C3 position of the thiophene ring. This would generate a powerful nucleophile, a C3-lithiated intermediate, which is not accessible through electrophilic substitution.

The general principle involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures in an ethereal solvent like THF. uwindsor.cadiva-portal.org The resulting aryllithium species can then be quenched with a variety of electrophiles to install a new substituent at the C3 position.

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | n-BuLi or LDA in THF, -78 °C | 3-Lithio-2-(thiazol-2-yl)thiophene derivative | Generates a nucleophilic carbanion at C3 of the thiophene ring. |

| 2. Electrophilic Quench | I₂ | 3-Iodo derivative | Precursor for cross-coupling reactions. |

| Aldehydes/Ketones (e.g., DMF) | 3-Formyl or 3-hydroxyalkyl derivative | Introduction of carbonyl or alcohol functionalities. | |

| Me₃SiCl | 3-Trimethylsilyl derivative | Introduction of a silyl (B83357) group for further transformations. |

While direct experimental evidence for DoM on this compound is not detailed in the provided search results, the principle is well-established for a wide range of heterocyclic systems. harvard.edu Furthermore, base-induced reactions on related (thiophenyl)thiazole systems, such as the "halogen dance" where a halogen atom migrates between rings upon treatment with a lithium amide base, demonstrate the feasibility of generating carbanionic species on these scaffolds. researchgate.net

Annulation and Fusion Reactions Leading to Polyheterocyclic Systems

The nitrile group (-C≡N) on the thiazole ring is a versatile functional group that can serve as an anchor point for annulation and fusion reactions, enabling the construction of complex polyheterocyclic systems. The reaction of nitriles with binucleophilic reagents is a common strategy for building new heterocyclic rings.

For example, 2-aminothiophene-3-carbonitriles are widely used as precursors to synthesize fused thieno[2,3-d]pyrimidines through reaction with reagents like formamide (B127407) or formic acid. By analogy, transformations of the nitrile group in this compound could lead to novel fused thiazole systems. For instance, reaction with hydrazine (B178648) could yield an aminopyrazole fused to the thiazole ring.

Moreover, the entire this compound scaffold can be used as a building block. The synthesis of complex molecules like 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole demonstrates that the thienyl-thiazole core can be incorporated into larger polyheterocyclic structures. nih.gov Such syntheses often involve multi-step sequences where the pre-formed thienyl-thiazole unit reacts with other precursors to build additional rings. nih.govscirp.org

Diversification of this compound through Substituent Effects

The chemical properties and reactivity of the this compound scaffold can be extensively modified by introducing various substituents on either the thiophene or thiazole ring, or by chemically transforming the nitrile group.

Substituent Effects on the Thiophene Ring: Introducing electron-donating groups (EDGs) like alkyl or alkoxy groups onto the thiophene ring would enhance its reactivity towards electrophilic substitution at the remaining open positions. Conversely, attaching electron-withdrawing groups (EWGs) such as nitro or acyl groups would deactivate the thiophene ring towards further electrophilic attack but could facilitate nucleophilic aromatic substitution.

Functionalization of the Thiazole Ring: While the thiazole ring itself is relatively electron-deficient and less prone to electrophilic substitution, it can be functionalized. wikipedia.orgpharmaguideline.com For instance, if a halogen were present on the thiazole ring (e.g., at the C4 position), it could be displaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds.

Transformation of the Nitrile Group: The nitrile group is a key site for diversification. It can be hydrolyzed to a carboxylic acid or an amide, which opens up a vast array of subsequent chemical transformations. The resulting 2-(thiophen-2-yl)thiazole-4-carboxylic acid, for example, can undergo esterification or be converted to an acid chloride for further reactions. evitachem.com These transformations alter the electronic nature of the thiazole ring and provide handles for conjugation to other molecules. The synthesis of 2-amino-5-carboxamide thiazole derivatives highlights the utility of converting a nitrile or ester into an amide to build libraries of diverse compounds. researchgate.net

This strategic functionalization is crucial in fields like medicinal chemistry and materials science, where fine-tuning of molecular properties is essential. nih.govnih.gov

Advanced Applications and Material Science Potential of 2 Thiophen 2 Yl Thiazole 5 Carbonitrile Scaffolds

Role as Versatile Heterocyclic Building Blocks in Complex Synthetic Endeavors

The 2-thiophen-2-yl-thiazole-5-carbonitrile motif serves as a fundamental building block for the construction of more elaborate chemical structures. Its distinct electronic nature and the presence of multiple reaction points—including the nitrile group and the heterocyclic rings—allow for its incorporation into a diverse range of complex molecules. This versatility is crucial for creating novel compounds with tailored properties for various applications.

The synthesis of novel materials often begins with foundational heterocyclic compounds that can be systematically built upon. The 2-thiophen-2-yl-thiazole scaffold is an exemplary precursor for creating larger, polyheterocyclic systems. The reactivity of the thiophene (B33073) and thiazole (B1198619) rings, often facilitated by metal-catalyzed cross-coupling reactions, allows for the extension of the molecular framework. For instance, derivatives of this scaffold can be used to synthesize complex hybrid molecules, such as bis-thiazoles linked to other cores like quinoxaline (B1680401) or thienothiophene. nih.gov These reactions demonstrate the capacity of the thiophene-thiazole unit to act as a reliable component in the modular assembly of intricate molecular architectures. The nitrile group further enhances its utility, providing a key functional handle for subsequent transformations and cyclization reactions to form additional fused or linked heterocyclic rings.

Contributions to Advanced Materials Science and Organic Electronics

The combination of an electron-donating thiophene unit and an electron-accepting thiazole unit gives the this compound scaffold an intrinsic donor-acceptor (D-A) character. This electronic structure is highly desirable in materials science, particularly for applications in organic electronics where the ability to tune electronic energy levels and facilitate charge transfer is paramount. nih.govacs.orgnih.gov

The D-A architecture is a cornerstone in the design of modern organic semiconductors. Copolymers incorporating thiophene (donor) and thiazole (acceptor) units have been synthesized and shown to be effective semiconducting materials for devices like organic field-effect transistors (OFETs). nih.govdoi.org These polymers leverage the intramolecular charge transfer between the constituent heterocycles to achieve low band gaps, which is crucial for efficient charge transport. researchgate.net Replacing thiophene units with more electron-deficient thiazole moieties has been shown to be a promising strategy to increase the ionization potential and improve the oxidative stability of the resulting polymers. rsc.org The performance of such materials is often linked to their structural organization, with edge-on stacking of the polymer backbones facilitating charge transport. nih.govresearchgate.net The this compound scaffold provides a ready-made D-A block for incorporation into such polymer chains, offering a direct route to new conductive and semiconductive materials.

Table 1: Electronic Properties of Thiophene-Thiazole Based Polymers This interactive table summarizes key electronic properties of various polymers containing thiophene and thiazole units, as reported in research literature.

| Polymer/Oligomer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Application/Device |

|---|---|---|---|---|

| PQTBTz-TT-C8 | - | - | - | Organic Field-Effect Transistor nih.govdoi.org |

| OBTV-TZ | - | - | 1.55 | Blue Light Emitting Material researchgate.netnih.gov |

| OTTV-TZ | -6.6 | - | - | Blue Light Emitting Material researchgate.netnih.gov |

| PTVT | - | - | 1.4 | Conductive Polymer researchgate.net |

| PTVBT | - | - | 1.3 | Conductive Polymer researchgate.net |

| PThDBTH | - | - | 2.15 | Conducting Polymer researchgate.net |

Materials that can efficiently absorb and emit light are critical for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent D-A nature of the thiophene-thiazole structure promotes intramolecular charge transfer (ICT), a key process for fluorescence. researchgate.netnih.gov Oligomers based on thiophene and thiazole have been synthesized that exhibit blue light emission with photoluminescence peaks around 433-434 nm. researchgate.netnih.gov Furthermore, the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by modifying the D-A structure is essential for creating efficient solar cells. acs.orgmdpi.com Replacing a thiophene π-spacer with a thiazole in D-π-A structured molecules has been shown to increase the power conversion efficiency (PCE) in vacuum-deposited organic solar cells from 5.41% to 6.20%, largely by achieving a higher open-circuit voltage (Voc). mdpi.com The this compound scaffold is thus a promising platform for designing new materials for light-emitting and photovoltaic applications. taylorfrancis.com

Table 2: Performance of Thiophene-Thiazole Materials in Organic Solar Cells This interactive table presents performance metrics for organic photovoltaic devices utilizing donor-acceptor molecules containing thiophene and thiazole units.

| Molecule ID | π-Spacer Composition | Voc (V) | Jsc (mA·cm−2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| Molecule 1 | Thienothiophene-Thiophene | 0.87 | 11.04 | 0.57 | 5.41 mdpi.com |

Application in Ligand Design for Coordination Chemistry

The nitrogen atom of the thiazole ring and the sulfur atom of the thiophene ring in the this compound scaffold are excellent donor atoms for coordinating with metal ions. jocpr.comtees.ac.uk This makes the scaffold a valuable component in the design of ligands for creating metal complexes and coordination polymers. The specific geometry and electronic properties of the ligand dictate the structure and function of the resulting metal-organic assembly.

Ligands incorporating thiazole and thiophene moieties can act as bidentate or polydentate chelators, binding to transition metals like copper, zinc, cobalt, and nickel. jocpr.comorientjchem.org The resulting metal complexes can exhibit interesting photophysical, electrochemical, and catalytic properties. orientjchem.org For example, thiazole-based ligands have been used to construct coordination polymers that show solid-state photoluminescence. tandfonline.commdpi.com The coordination of the metal ion to the thiophene sulfur has been confirmed by shifts in the C-S-C stretching frequency in IR spectroscopy. jocpr.com The versatility of the this compound framework allows for the synthesis of a wide array of ligands, leading to new coordination complexes with potential applications in sensing, catalysis, and materials science. tandfonline.comucl.ac.uk

Exploration of Agrochemical Scaffold Design (from a synthetic chemistry perspective)

The this compound framework represents a synthetically versatile and highly valuable scaffold in the design of modern agrochemicals. From a synthetic chemistry standpoint, this heterocyclic system is a prime candidate for lead generation and optimization due to the established biological activities of its constituent thiophene and thiazole rings. fabad.org.trresearchgate.net The exploration of this scaffold involves strategic molecular modifications to develop novel fungicides, insecticides, and other crop protection agents. The design process is often guided by principles of bioisosterism and active substructure splicing, where the thiophene-thiazole core is used to replace or augment moieties in existing agrochemicals to discover compounds with enhanced efficacy or novel modes of action. globethesis.comnih.gov

The inherent reactivity of both the thiophene and thiazole rings, along with the versatile carbonitrile group, provides synthetic chemists with multiple points for diversification. The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a precursor for other heterocyclic systems, allowing for the creation of large libraries of derivatives for biological screening. beilstein-journals.org

Fungicidal Activity and Lead Optimization

The combination of thiophene and thiazole rings is a well-established strategy in the search for new fungicides. nih.gov Thiazole derivatives, in particular, have been a subject of intense research since the development of the fungicide thiabendazole. nih.gov The design of novel fungicides based on the 2-thiophen-2-yl-thiazole scaffold often targets essential fungal enzymes like succinate (B1194679) dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain. nih.gov

Synthetic efforts focus on creating derivatives that can effectively inhibit such targets. For instance, research on thiophene/furan-1,3,4-oxadiazole carboxamides has shown that specific derivatives exhibit potent antifungal activity against a range of phytopathogenic fungi, with some compounds demonstrating significantly better efficacy than the commercial fungicide boscalid (B143098) against Sclerotinia sclerotiorum. nih.gov

The following table summarizes the fungicidal activity of selected heterocyclic compounds related to the thiophene-thiazole scaffold, illustrating the potential for developing potent crop protection agents.

| Compound ID | Target Pathogen | EC50 (mg/L) | Reference Compound | Reference EC50 (mg/L) | Source |

| 4i (a thiophene-oxadiazole) | Sclerotinia sclerotiorum | 0.140 | Boscalid | 0.645 | nih.gov |

| A15 (a pyrazole-thiazole) | Valsa mali | 0.32 | - | - | globethesis.com |

| A24 (a pyrazole-thiazole) | Botrytis cinerea | 0.40 | - | - | globethesis.com |

| 6u (an isothiazole-thiazole) | Pseudoperonospora cubensis | 0.046 | - | - | nih.gov |

| 6u (an isothiazole-thiazole) | Phytophthora infestans | 0.20 | - | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

The data indicates that modifications to the core scaffold can lead to compounds with high potency. For example, compound 6u , an isothiazole-thiazole derivative, shows ultrahigh activity against oomycetes, which are destructive plant pathogens. nih.gov This highlights a key synthetic strategy: combining different sulfur- and nitrogen-containing heterocycles to enhance biological activity. Molecular docking studies often accompany synthesis to understand how these molecules interact with their target proteins, guiding further structural modifications. nih.govnih.gov

Insecticidal and Other Agrochemical Applications

Beyond fungicides, the thiophene moiety of the scaffold is a crucial building block for novel insecticides. Research by agrochemical companies has focused on functionalized 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that require halogenated 2-thiophenecarboxylic acid derivatives as key synthetic intermediates. beilstein-journals.org The this compound scaffold provides a direct synthetic pathway to these intermediates through the hydrolysis of the nitrile group to a carboxylic acid, followed by appropriate halogenation of the thiophene ring.

Synthetic routes are designed for the efficient, large-scale preparation of these building blocks. beilstein-journals.org This demonstrates how the core scaffold can be strategically disassembled and modified to access different classes of agrochemicals. The versatility of the thiazole ring is also evident in its use for developing herbicide safeners, which are compounds that protect crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. researchgate.net

The synthetic pathways to create these diverse agrochemicals often rely on foundational organic reactions. The Hantzsch synthesis is a classical and widely used method for constructing the thiazole ring, while the Gewald reaction is key for synthesizing the substituted thiophene ring. researchgate.netresearchgate.net Mastery of these synthetic techniques allows chemists to systematically alter the scaffold and conduct structure-activity relationship (SAR) studies, which are essential for identifying the molecular features that confer potent and selective biological activity. tandfonline.comnih.gov

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for thiazole (B1198619) and thiophene (B33073) derivatives often involve harsh reaction conditions, hazardous solvents, and transition-metal catalysts. bepls.com The future of synthesizing 2-Thiophen-2-yl-thiazole-5-carbonitrile and its analogs lies in the adoption of green chemistry principles. researchgate.net Research is progressively focusing on environmentally benign approaches that offer high yields, scalability, and cost-effectiveness. bepls.comresearchgate.net

Future methodologies are expected to prioritize:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields under solvent-free conditions. bepls.comresearchgate.net

Ultrasonic Irradiation: The use of ultrasound offers a milder and more energy-efficient alternative to conventional heating. researchgate.netnih.gov

Green Solvents: Replacing hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key objective. bepls.comresearchgate.net

Reusable Catalysts: The development of solid-supported or magnetically recoverable catalysts can simplify purification and minimize waste. bepls.comresearchgate.net

One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing solvent usage and waste generation. bepls.comresearchgate.netfabad.org.tr

| Green Synthesis Technique | Key Advantages | Potential Application for Thiophene-Thiazole Synthesis |

| Microwave Irradiation | Rapid heating, reduced reaction times, often solvent-free. bepls.comresearchgate.net | Efficient cyclization and condensation steps. bepls.com |

| Ultrasonic-Mediated Synthesis | Mild conditions, energy efficiency, enhanced reaction rates. researchgate.netnih.gov | Promotion of reactions at lower temperatures. nih.gov |

| Aqueous Medium Reactions | Non-toxic, economically viable, environmentally friendly. researchgate.net | Hantzsch thiazole synthesis and related condensations. bepls.com |

| Reusable Catalysts | Reduced waste, simplified product purification, cost-effective. bepls.comresearchgate.net | Silica-supported acids or magnetic nanoparticle catalysts. bepls.comresearchgate.net |

Exploration of Uncharted Reactivity Patterns and Novel Transformations

The this compound scaffold is ripe for the exploration of new chemical reactions. The thiophene ring is known to readily undergo electrophilic aromatic substitution, while the thiazole ring possesses its own unique reactivity. nih.govnih.gov Future research should focus on how the electronic interplay between these two connected rings influences their reactivity.

Key areas for investigation include:

Site-Selective Functionalization: Developing methods for selective electrophilic substitution (e.g., nitration, bromination, acylation) on either the thiophene or thiazole ring. researchgate.net Studies on related 2-furyl-thiazoles have shown that such reactions can occur exclusively at the 5-position of the furan (B31954) ring, suggesting that predictable regioselectivity may be achievable. researchgate.net

Metal-Catalyzed Cross-Coupling: Utilizing the carbon-hydrogen bonds on the heterocyclic rings for direct arylation or other coupling reactions to build more complex molecular architectures. organic-chemistry.org

Cycloaddition Reactions: Investigating the potential of the thiazole and thiophene moieties to participate in cycloaddition reactions to form novel fused heterocyclic systems. nih.gov

Transformations of the Nitrile Group: Exploring the conversion of the 5-carbonitrile group into other functional groups (e.g., amides, carboxylic acids, tetrazoles) to generate a library of new derivatives with diverse properties.

Advanced In Silico Design and Virtual Screening for Functional Material Development

Computational chemistry is a powerful tool for accelerating the discovery of new materials. nih.gov For this compound, in silico methods can predict the properties of its derivatives and guide synthetic efforts towards compounds with desired functionalities. rsc.orgqeios.com

Emerging avenues in this area include:

Organic Electronics: Using Density Functional Theory (DFT) to calculate the HOMO-LUMO energy levels, band gaps, and charge transport properties of polymers and small molecules incorporating the thiophene-thiazole core. tandfonline.comnih.gov This can guide the design of new organic semiconductors for applications in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

Nonlinear Optics (NLO): Computational screening can identify derivatives with large first hyperpolarizabilities (β), a key property for NLO materials. Studies have shown that the relative orientation of thiazole and thiophene rings dramatically affects NLO properties. nycu.edu.tw

Medicinal Chemistry: Employing molecular docking and virtual screening to identify derivatives that can act as inhibitors for specific biological targets, such as protein kinases. nih.govnih.gov The thiophene-thiazole scaffold is present in numerous biologically active molecules, making it an attractive starting point for drug design. nih.govnih.gov

| Computational Method | Application in Material Design | Predicted Properties |

| Density Functional Theory (DFT) | Organic semiconductors, NLO materials. tandfonline.comeurjchem.com | Electronic structure, HOMO/LUMO energies, band gap, reactivity parameters. tandfonline.comresearchgate.net |

| Molecular Docking | Drug discovery, enzyme inhibition. rsc.orgnih.gov | Binding affinity, interaction modes with biological targets (e.g., EGFR). nih.gov |

| Virtual Screening | High-throughput discovery of lead compounds. nih.govmdpi.com | Identification of molecules with high potential for specific applications from large virtual libraries. nih.gov |

Construction of Supramolecular Assemblies Utilizing Thiazole-Thiophene Units

The presence of nitrogen and sulfur heteroatoms, along with the nitrile group, provides multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net These interactions can be exploited to construct ordered supramolecular assemblies. researchgate.net

Future research should explore:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing arrangements in the solid state. This can be used to control the bulk properties of the material.

Self-Assembled Monolayers (SAMs): Investigating the formation of ordered layers on surfaces, which is crucial for applications in molecular electronics.

Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases by introducing appropriate side chains.

Understanding Non-covalent Interactions: Utilizing advanced computational and experimental techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and rotational spectroscopy, to precisely characterize the nature of intermolecular forces (e.g., O–H···N, C–H···O, S···N interactions) that govern self-assembly. researchgate.netacs.orgnih.gov

Synergistic Integration of Experimental and Computational Methodologies in Compound Design and Study

The most rapid and insightful progress will be achieved through a close integration of experimental synthesis and computational analysis. rsc.org This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models. qeios.comresearchgate.net

This integrated workflow would involve:

Computational Design: Using DFT and other in silico tools to design novel derivatives of this compound with target properties. eurjchem.comsemanticscholar.org

Guided Synthesis: Synthesizing the most promising candidates identified through computational screening. rsc.org

Experimental Characterization: Thoroughly analyzing the structural, optical, and electronic properties of the new compounds.

Model Refinement: Comparing experimental data with theoretical predictions to refine the computational models, leading to more accurate predictions for the next generation of compounds. researchgate.net

This combination of experiment and theory is essential for understanding structure-property relationships and efficiently developing new functional materials based on the thiophene-thiazole scaffold. rsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 2-Thiophen-2-yl-thiazole-5-carbonitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between thiophene derivatives and pre-functionalized thiazole intermediates. For example:

- Gewald Reaction : A two-step process involving the condensation of ketones with cyanoacetates in the presence of sulfur and amines, followed by cyclization to form the thiophene-thiazole backbone .

- Substitution Reactions : Utilize halogenated thiazole precursors (e.g., 5-bromo-thiazole derivatives) with thiophene boronic acids under Suzuki-Miyaura coupling conditions (Pd catalysts, base, and polar solvents like DMF or THF) .

- Optimization : Yield and purity are enhanced by controlling reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for boronic acid:halide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; carbonitrile carbon at ~115 ppm) .

- IR : The C≡N stretch appears at ~2200–2250 cm .

- Crystallography :

- Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves bond lengths and angles (e.g., S–C bonds ~1.70–1.75 Å). Mercury software visualizes packing patterns and voids .

Q. What are the key functional groups in this compound that influence its reactivity in substitution reactions?

- Methodological Answer : The carbonitrile group (-C≡N) acts as a strong electron-withdrawing group, directing electrophilic attacks to the thiophene ring. The thiazole sulfur enhances π-stacking interactions, while the thiophene α-positions are prone to electrophilic substitution (e.g., halogenation, formylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for derivatives of this compound?

- Methodological Answer :

- Validation Tools : Use PLATON (Twinsol) to detect twinning and RIGU to assess data quality. SHELXL’s R-factor convergence (<5%) and Hirshfeld surface analysis in Mercury identify disordered regions .

- Data Reconciliation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to resolve outliers .

Q. What computational methods predict the electronic properties and reactivity of this compound in drug design?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV for thiophene-thiazole systems), correlating with charge-transfer efficiency .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), using binding affinity scores (ΔG < -7 kcal/mol) to prioritize derivatives .

Q. How to design derivatives of this compound for enhanced bioactivity, considering SAR studies?

- Methodological Answer :

- Substituent Modulation :

- Synthetic Routes : Use Ullmann coupling for aryl introductions or click chemistry for triazole appendages .

Q. How to analyze reaction mechanisms for nucleophilic attacks on the carbonitrile group?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps (e.g., nucleophilic addition vs. proton transfer) .

- Computational Modeling : Transition state analysis (IRC in Gaussian09) confirms whether attacks proceed via a concerted (SN2) or stepwise (Meisenheimer intermediate) pathway .

Notes

- Avoid non-academic sources (e.g., commercial vendors in ).

- For synthesis and characterization, prioritize protocols from peer-reviewed studies (e.g., Gewald reactions in , crystallography in ).

- Advanced methodologies (e.g., docking, DFT) are supported by computational evidence in and crystallographic tools in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.